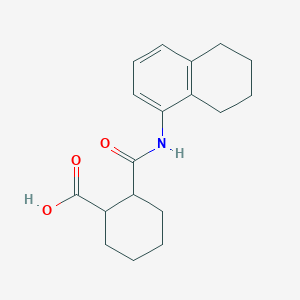![molecular formula C26H18N4O2S B269659 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide, also known as ATSA-1, is a small molecule that has been identified as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and has the potential to slow the progression of these diseases.
作用机制
The exact mechanism of action of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is not fully understood, but it is believed to work by activating a cellular stress response pathway known as the heat shock response. This pathway is activated in response to cellular stress and helps to protect cells from damage. 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide has been shown to upregulate the expression of heat shock proteins, which are involved in this pathway.
Biochemical and Physiological Effects:
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases. It has also been shown to improve cognitive function and protect neurons from damage.
实验室实验的优点和局限性
One of the advantages of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for the treatment of neurodegenerative diseases. However, one limitation of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the research on 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action and optimize its therapeutic potential. Another area of research is to investigate its potential for the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is potential for the development of analogs of 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide that may have improved pharmacological properties.
合成方法
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide is a synthetic compound that was developed by a team of researchers at the University of Alabama at Birmingham. The synthesis method involves the reaction of acenaphthenequinone with thiourea to form a 1,2,4-triazine derivative. This intermediate is then reacted with 2-(5-methylfuran-2-yl)phenylacetic acid to form the final product, 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide.
科学研究应用
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide has been the subject of several scientific studies, which have demonstrated its potential as a therapeutic agent for the treatment of neurodegenerative diseases. In one study, 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide was shown to protect neurons from oxidative stress and reduce inflammation in the brain. Another study showed that 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide was able to improve cognitive function in a mouse model of Alzheimer's disease.
属性
产品名称 |
2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide |
|---|---|
分子式 |
C26H18N4O2S |
分子量 |
450.5 g/mol |
IUPAC 名称 |
N-[2-(5-methylfuran-2-yl)phenyl]-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide |
InChI |
InChI=1S/C26H18N4O2S/c1-15-12-13-21(32-15)17-8-2-3-11-20(17)27-22(31)14-33-26-28-24-18-9-4-6-16-7-5-10-19(23(16)18)25(24)29-30-26/h2-13H,14H2,1H3,(H,27,31) |
InChI 键 |
MWTMRUSFOBKPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3 |
规范 SMILES |
CC1=CC=C(O1)C2=CC=CC=C2NC(=O)CSC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![2-[(2-anilino-2-oxoethyl)sulfonyl]-N-(4-ethylphenyl)acetamide](/img/structure/B269579.png)


![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B269592.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)

![N-{3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]phenyl}benzenesulfonamide](/img/structure/B269601.png)
